

# Technical Monograph: Diethyl 2-Butyl-2-Ethylmalonate

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## Compound of Interest

Compound Name: *Diethyl butylethylmalonate*

CAS No.: 596-76-9

Cat. No.: B057648

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Core Identity & Synthetic Utility in Barbiturate Development

## Chemical Identity & Nomenclature

In the context of pharmaceutical synthesis, precision in nomenclature is paramount to avoid costly isomeric errors.<sup>[1]</sup> The compound "ethyl butyl malonic acid diethyl ester" refers to the disubstituted malonate derivative used primarily in the synthesis of 5,5-disubstituted barbiturates.<sup>[1]</sup>

## Synonyms and Identifiers

The following table consolidates the accepted nomenclature for CAS 596-76-9.

Category	Primary Identifier
IUPAC Name	Diethyl 2-butyl-2-ethylpropanedioate
Common Chemical Name	Diethyl butylethylmalonate
User Query Term	Ethyl butyl malonic acid diethyl ester
CAS Registry Number	596-76-9
Beilstein Reference	4, 284
Systematic Synonyms	[1][2][3] • Propanedioic acid, 2-butyl-2-ethyl-, 1,3-diethyl ester[1] • 2-Butyl-2-ethylmalonic acid diethyl ester • Diethyl $\alpha$ -butyl- $\alpha$ -ethylmalonate
Related Isomer (Caution)	Diethyl 2-(sec-butyl)-2-ethylmalonate (Precursor to Butobarbital)

## Chemical Structure Data

Property	Value
Molecular Formula	C <sub>13</sub> H <sub>24</sub> O <sub>4</sub>
Molecular Weight	244.33 g/mol
Core Scaffold	Malonic Acid (Propanedioic acid)
Substituents	Position 2: Ethyl (-CH <sub>2</sub> CH <sub>3</sub> ), Butyl (-CH <sub>2</sub> CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub> )
Functional Groups	Diester (Diethyl)

## Synthetic Utility & Mechanism

The primary utility of diethyl 2-butyl-2-ethylmalonate lies in its reactivity as a disubstituted malonic ester. In medicinal chemistry, it serves as the lipophilic scaffold for the synthesis of Butobarbital (5-butyl-5-ethylbarbituric acid).[1]

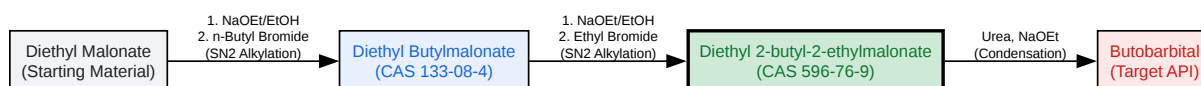
## The Causality of Structure

The presence of two hydrophobic alkyl groups (ethyl and butyl) at the -carbon (C2) is critical for the pharmacological activity of the final barbiturate.

- **Lipophilicity:** The butyl chain increases the partition coefficient (LogP), facilitating blood-brain barrier (BBB) penetration.
- **Metabolic Stability:** Disubstitution at the C5 position of the barbiturate ring (derived from the C2 of the malonate) prevents rapid metabolic degradation via tautomerization, a requisite for sedative-hypnotic activity.

## Reaction Pathway Visualization

The following diagram illustrates the stepwise alkylation pathway to generate the target ester, followed by its condensation to Butobarbital.



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Figure 1: Sequential alkylation strategy for the synthesis of Diethyl 2-butyl-2-ethylmalonate and subsequent conversion to Butobarbital.

## Experimental Protocol: Synthesis of Diethyl 2-Butyl-2-Ethylmalonate

This protocol describes the "Self-Validating" stepwise alkylation method. While simultaneous dialkylation is possible, the stepwise approach maximizes yield and minimizes byproduct formation (e.g., dialkylated impurities in the first step).[1]

### Phase 1: Preparation of Mono-Alkyl Precursor (Diethyl Butylmalonate)

Objective: Introduce the larger alkyl group first to minimize steric hindrance during the second substitution.

- Reagents: Diethyl malonate (1.0 eq), Sodium ethoxide (1.1 eq), n-Butyl bromide (1.1 eq), Absolute Ethanol.
- Procedure:
  - Generate sodium ethoxide in situ by dissolving sodium metal in absolute ethanol under atmosphere.
  - Add diethyl malonate dropwise at 50°C. Checkpoint: Solution should remain clear.
  - Add n-butyl bromide slowly.<sup>[4][5]</sup> Reflux for 2-3 hours.
  - Validation: Monitor pH. Reaction is complete when the mixture is neutral (sodium bromide precipitation).
  - Workup: Distill off ethanol. Partition between water/organic solvent. Distill product (bp ~235-240°C).

## Phase 2: Synthesis of the Target (Diethyl 2-butyl-2-ethylmalonate)

Objective: Alkylation of the secondary carbon. This step requires stricter anhydrous conditions due to the lower acidity of the mono-alkylated proton.

- Reagents: Diethyl butylmalonate (from Phase 1), Sodium ethoxide (1.2 eq), Ethyl bromide (1.5 eq).
- Procedure:
  - Prepare a concentrated solution of sodium ethoxide in absolute ethanol.
  - Add diethyl butylmalonate.<sup>[6][4]</sup> Note: The anion formation is slower than in Phase 1.
  - Add excess ethyl bromide (lower boiling point requires excess to account for evaporation).
  - Reflux for 12-24 hours. The extended time is necessary due to steric hindrance from the butyl group.

- Self-Validating Endpoint: Aliquot analysis via GC-MS should show <2% starting material (Diethyl butylmalonate).
- Purification:
  - Fractional distillation under reduced pressure is required to separate the product from unreacted mono-ester.[5]
  - Target Fraction: Collect the fraction boiling at approx. 140-150°C at 15 mmHg (estimated based on homologs).

## Analytical Characterization

To ensure the integrity of the intermediate before drug synthesis, the following spectral signatures must be verified.

Technique	Expected Signature	Mechanistic Interpretation
IR Spectroscopy	~1735 cm <sup>-1</sup> (Strong, Broad)	C=O[1] Stretch: Confirms ester functionality. Absence of OH stretch confirms no hydrolysis to acid.
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	4.1-4.2 (q, 4H)	O-CH <sub>2</sub> -. Characteristic quartet of the ethyl ester groups.[1]
1.9-2.0 (m, 4H)	-Methylene: Integration confirms two alkyl chains attached to the quaternary carbon.[1]	
0.8-0.9 (t, 6H)	Terminal Methyls: Overlapping triplets from the butyl and ethyl chains.[1]	
GC-MS	M+ peak at m/z 244	Molecular Ion: Confirms correct molecular weight (C <sub>13</sub> H <sub>24</sub> O <sub>4</sub> ).

## Safety & Handling

- **Flammability:** As with most low-molecular-weight esters, this compound is combustible.[1]  
Store in a cool, well-ventilated area.
- **Hydrolysis Risk:** Protect from moisture. Exposure to water/acid will revert the ester to the dicarboxylic acid (Butyl-ethyl malonic acid), which can decarboxylate upon heating to form 2-ethylhexanoic acid derivatives, ruining the batch.[1]
- **Toxicology:** While the ester itself is an intermediate, it is a precursor to a CNS depressant. Handle with standard organic synthesis PPE (gloves, goggles, fume hood).[1]

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